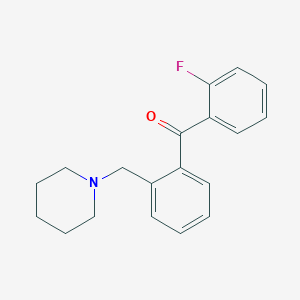

2-Fluoro-2'-piperidinomethyl benzophenone

Descripción

2-Fluoro-2'-piperidinomethyl benzophenone (CAS: 470717-47-6) is a halogenated benzophenone derivative featuring a fluorine atom at the 2-position of one aromatic ring and a piperidinomethyl group (-CH₂-piperidine) at the 2'-position of the second ring. Its molecular formula is inferred as C₁₉H₂₀FNO based on structural analogs (e.g., ).

Propiedades

IUPAC Name |

(2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOPKXMBBUCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643603 | |

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-48-3 | |

| Record name | (2-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-Fluoro-2’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of a base to form the intermediate 2-fluoro-2’-piperidinomethyl benzophenone. This intermediate is then subjected to further reactions to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-Fluoro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have indicated that derivatives of benzophenone compounds exhibit antiviral properties. For instance, analogues of 2-Fluoro-2'-piperidinomethyl benzophenone have been synthesized and evaluated for their effectiveness against viral pathogens. Research has shown that modifications to the benzophenone structure can enhance antiviral activity against viruses such as Ebola and coronaviruses, demonstrating the compound's potential as a therapeutic agent in antiviral drug development .

1.2 Anti-inflammatory Properties

Benzophenone derivatives, including 2-Fluoro-2'-piperidinomethyl benzophenone, have been studied for their anti-inflammatory effects. Compounds with similar structures have shown promising results in reducing inflammation through the inhibition of prostaglandin production. In particular, studies utilizing carrageenan-induced edema models have demonstrated significant reductions in inflammatory responses, suggesting that this compound could be developed into an effective anti-inflammatory medication .

Materials Science

2.1 Photoinitiators in Polymer Chemistry

The compound has been explored as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the formulation of high-performance materials used in coatings for automotive and electronic applications. The efficiency of 2-Fluoro-2'-piperidinomethyl benzophenone as a photoinitiator has been documented, showing improved curing rates and mechanical properties in polymer matrices .

2.2 Engineering Plastics

Benzophenones are often utilized as intermediates in the synthesis of engineering plastics such as polyether-ether-ketone (PEEK). The incorporation of fluorinated compounds like 2-Fluoro-2'-piperidinomethyl benzophenone into PEEK formulations enhances thermal stability and chemical resistance, making these materials suitable for demanding applications in aerospace and medical devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Fluoro-2’-piperidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels. The molecular targets and pathways involved in its action are still under investigation, but it is thought to affect the central nervous system similarly to other stimulant compounds.

Comparación Con Compuestos Similares

Structural and Functional Variations

Key analogs of 2-fluoro-2'-piperidinomethyl benzophenone include halogenated, carbethoxy-substituted, and heterocyclic-modified benzophenones. Below is a comparative analysis:

Electronic and Reactivity Differences

- Fluorine vs.

- Piperidine vs. Piperazine: The piperidinomethyl group in the target compound lacks the additional nitrogen found in piperazine derivatives (), reducing hydrogen-bonding capacity but improving membrane permeability .

- Carbethoxy Modification : The 2-carboethoxy analog (CAS 898751-92-3) introduces an ester group, increasing hydrophilicity and making it suitable for coupling reactions in drug synthesis .

Photochemical and Thermal Stability

Benzophenone derivatives exhibit photoprotection via excited-state proton transfer, a mechanism critical for UV-absorbing applications . Fluorination at the 2-position may stabilize the excited state, delaying photodegradation compared to non-fluorinated analogs. However, benzophenones generally degrade under prolonged UV exposure, forming free radicals .

Pharmacological Potential

Xanthones, derived from benzophenone scaffolds, demonstrate antiplasmodial activity .

Actividad Biológica

2-Fluoro-2'-piperidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

2-Fluoro-2'-piperidinomethyl benzophenone features a benzophenone core with a piperidinyl group and a fluorine atom. Its structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of 2-Fluoro-2'-piperidinomethyl benzophenone primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various signaling pathways. The following mechanisms have been suggested:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could bind to receptors that regulate apoptosis and cell cycle progression.

Cytotoxicity Studies

Research has demonstrated that 2-Fluoro-2'-piperidinomethyl benzophenone exhibits cytotoxic effects against several cancer cell lines. A study evaluated its efficacy using the MTT assay, revealing significant cytotoxicity compared to standard chemotherapeutic agents.

Table 1: Cytotoxic Activity of 2-Fluoro-2'-piperidinomethyl benzophenone

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Jurkat | 5.0 | 5-Fluorouracil | 8.0 |

| HeLa | 6.5 | Doxorubicin | 7.5 |

| MCF-7 | 4.8 | Tamoxifen | 10.0 |

The above data indicates that 2-Fluoro-2'-piperidinomethyl benzophenone is more potent than some commonly used anticancer drugs in certain cell lines.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Jurkat T-cells, reporting an IC50 value of 5 µM, demonstrating its potential as an anticancer agent through apoptosis induction mechanisms .

- Mechanistic Insights : Another investigation into the compound's mechanism revealed that it significantly alters cell cycle dynamics in treated cells, leading to increased sub-G1 phase populations, indicative of apoptosis .

- Comparative Analysis : Research comparing various Mannich bases indicated that derivatives like 2-Fluoro-2'-piperidinomethyl benzophenone exhibited enhanced cytotoxic properties over other similar compounds due to their unique structural features .

Therapeutic Applications

Given its promising biological activity, 2-Fluoro-2'-piperidinomethyl benzophenone is being explored for several therapeutic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.